molecular formula C12H18ClNO B3042178 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride CAS No. 5250-02-2

3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride

Cat. No.: B3042178
CAS No.: 5250-02-2
M. Wt: 227.73 g/mol
InChI Key: SDNGTEVPTBGTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride: is a synthetic organic compound that belongs to the class of substituted cathinones It is characterized by the presence of a dimethylamino group attached to the propanone backbone, with a 4-methylphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with nitroethane in the presence of a base such as ammonium acetate to form 4-methyl-β-nitrostyrene.

    Reduction: The intermediate 4-methyl-β-nitrostyrene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 4-methylphenyl-2-nitropropane.

    Reductive Amination: The final step involves the reductive amination of 4-methylphenyl-2-nitropropane with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to produce 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-ol.

    Substitution: Nitro or halogen-substituted derivatives on the aromatic ring.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form various derivatives.

Biology:

  • Investigated for its interactions with biological systems, particularly its effects on neurotransmitter release and uptake.

Medicine:

  • Explored for its potential therapeutic applications, including its use as a model compound for the development of new drugs targeting the central nervous system.

Industry:

  • Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride involves its interaction with monoamine transporters in the brain. It acts as a substrate for these transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing stimulant effects.

Comparison with Similar Compounds

    3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride: Lacks the 4-methyl substituent on the aromatic ring.

    3-(Methylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride: Contains a methylamino group instead of a dimethylamino group.

    3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one Hydrochloride: Has a chlorine substituent on the aromatic ring instead of a methyl group.

Uniqueness:

  • The presence of the 4-methyl group on the aromatic ring and the dimethylamino group on the propanone backbone distinguishes 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride from its analogs. These structural features contribute to its unique pharmacological profile and reactivity.

Properties

CAS No.

5250-02-2

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

dimethyl-[3-(4-methylphenyl)-3-oxopropyl]azanium;chloride

InChI

InChI=1S/C12H17NO.ClH/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3;/h4-7H,8-9H2,1-3H3;1H

InChI Key

SDNGTEVPTBGTKK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CCN(C)C.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC[NH+](C)C.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

53.6 Grams (g) (0.4 mole) of p-methylacetophenone, 42.4 g (0.52 mole) dimethylamine hydrochloride, 15.6 g (0.52 mole) paraformaldehyde and 64 milliliters (ml) ethanol were placed in a round-bottom flask equipped with a condenser and the mixture was heated to reflux with stirring. Next, 0.8 ml of concentrated hydrochloric acid was added to the mixture and refluxing was continued for 4 hours. The mixture was cooled and 600 ml of acetone was added. The desired product precipitated and was filtered and dried. m.p. 162°-163°. Yield: 70 g (76.9%).
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
3-(Dimethylamino)-4'-methyl propiophenone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.